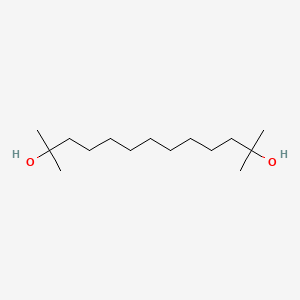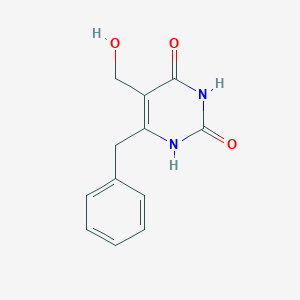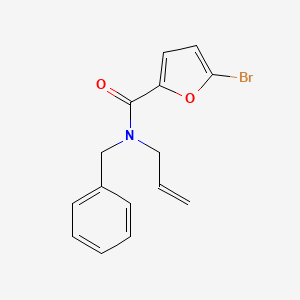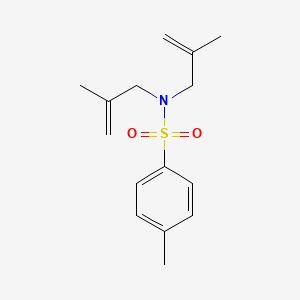![molecular formula C15H22O4 B14236732 {5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol CAS No. 500358-89-4](/img/structure/B14236732.png)
{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . This compound is characterized by its dioxane ring structure, which is a common motif in organic chemistry.
Preparation Methods
The synthesis of {5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of a benzyloxy methyl group with a dioxane derivative . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
{5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of {5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The dioxane ring structure allows it to fit into enzyme active sites, altering their activity .
Comparison with Similar Compounds
Similar compounds include:
5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid: This compound has a carboxylic acid group instead of a methanol group, which affects its reactivity and applications.
6-Benzyloxy-5-(dimethyl-(1,3)dioxolan-4-yl)-dimethyl-4H-furo(2,3-D)(1,3)dioxole:
The uniqueness of {5-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxan-5-yl}methanol lies in its specific dioxane ring structure and the presence of both benzyloxy and methanol groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
500358-89-4 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
[2,2-dimethyl-5-(phenylmethoxymethyl)-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C15H22O4/c1-14(2)18-11-15(9-16,12-19-14)10-17-8-13-6-4-3-5-7-13/h3-7,16H,8-12H2,1-2H3 |
InChI Key |
QEDWNIQZQMCJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC(CO1)(CO)COCC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B14236653.png)

![11,11'-Disulfanediylbis[N-(3,5,6-tricyanopyrazin-2-yl)undecanamide]](/img/structure/B14236664.png)

![N-[(4,6-dimethyl-2-sulfanylidene-1H-pyridin-3-yl)methyl]acetamide](/img/structure/B14236677.png)


![4-(2,2,2-Trifluoro-1-{[(1S)-1-phenylethyl]amino}ethyl)phenol](/img/structure/B14236693.png)

![(2S)-2-[[(2S)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14236702.png)
![[(1S,3S)-1,3-diazido-3-phenylpropyl]benzene](/img/structure/B14236722.png)

![Phenol, 2-[(6,7-dimethoxy-4-quinazolinyl)amino]-](/img/structure/B14236726.png)
![N~2~,N~3~-Bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diamine](/img/structure/B14236731.png)
